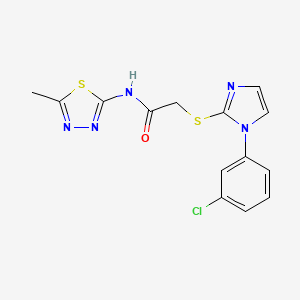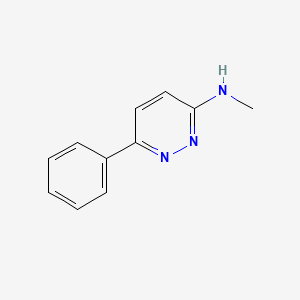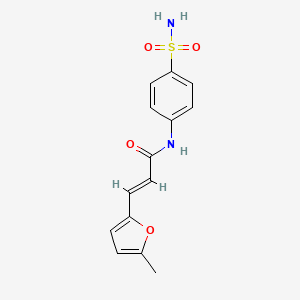
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5OS2 and its molecular weight is 365.85. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Research has indicated that derivatives structurally related to the specified compound have been synthesized and evaluated for antibacterial activity. For instance, compounds with modifications in the imidazolyl and thiadiazolyl moieties have shown moderate to good activity against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. Quantitative Structure-Activity Relationship (QSAR) studies have further elucidated the impact of substituents, suggesting that hydrophobicity and steric bulk are crucial for antibacterial efficacy (Desai et al., 2008).
Anticancer Research
The investigation into anticancer applications is another significant area of interest. Various analogs, including those incorporating the thiadiazole and imidazole moieties, have been synthesized and assessed for their potential antitumor activities. Some derivatives have been found to exhibit considerable cytotoxic effects against different cancer cell lines, indicating their potential as anticancer agents. Such studies often involve structural optimization to enhance efficacy and selectivity towards cancer cells, with molecular modeling and in vitro screening forming the core of research efforts (Sraa Abu-Melha, 2021).
Enzyme Inhibition
Compounds similar to 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have been explored for their enzyme inhibition properties. This research avenue aims at targeting specific enzymes involved in disease pathogenesis, where enzyme inhibitors can serve as therapeutic agents for treating various conditions. The focus has been on identifying compounds with high specificity and potency, alongside favorable pharmacokinetic profiles (Shibuya et al., 2018).
Molecular Interactions and Structural Analysis
Studies have also delved into the molecular structures and interactions of related compounds, providing insights into their chemical behaviors and potential biological interactions. For example, research on crystal structures and intermolecular interactions has offered valuable information on the stability, reactivity, and potential binding mechanisms of these molecules. Such structural analyses are crucial for rational drug design, allowing for the optimization of therapeutic efficacy and specificity (Boechat et al., 2011).
Photovoltaic and Optical Properties
Additionally, the exploration of photovoltaic and optical properties in related compounds highlights the versatility of these molecules beyond pharmacological applications. Research in this domain focuses on the potential use of these compounds in dye-sensitized solar cells (DSSCs) and their light-harvesting efficiencies. Such studies contribute to the development of novel materials for renewable energy technologies and non-linear optical (NLO) applications (Mary et al., 2020).
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS2/c1-9-18-19-13(23-9)17-12(21)8-22-14-16-5-6-20(14)11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLHWBGVJJCQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)



![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)

![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)


![2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2409211.png)
